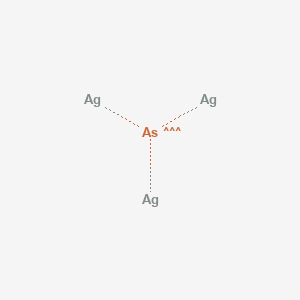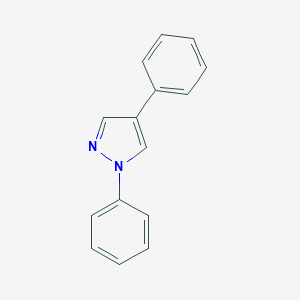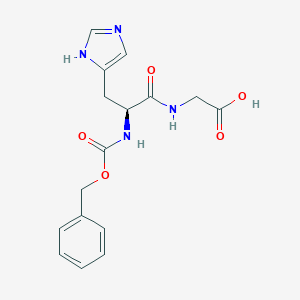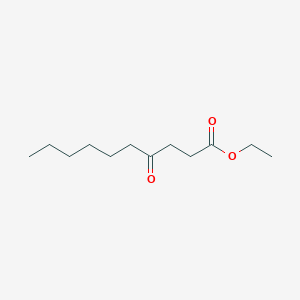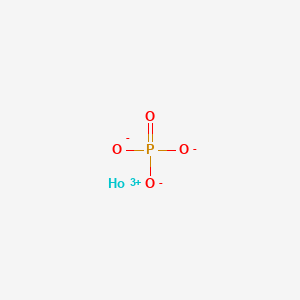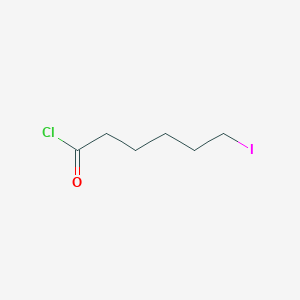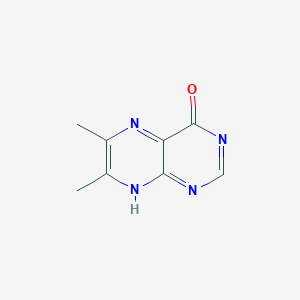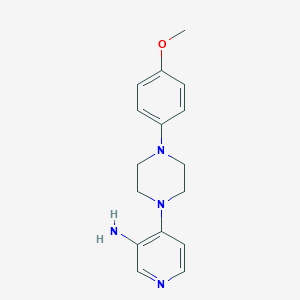
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-, commonly known as PAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a pyridine ring and a phenyl ring, and it has been found to have various applications in the field of biochemistry and pharmacology. The purpose of
作用機序
The mechanism of action of PAP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. PAP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
生化学的および生理学的効果
PAP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAP has also been found to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. Additionally, PAP has been found to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using PAP in lab experiments is its versatility. It can be used as a fluorescent probe, an anticancer agent, and a ligand for metal complexes. Additionally, PAP is relatively easy to synthesize and has a high yield. However, one of the limitations of using PAP is its potential toxicity. PAP has been found to be toxic to some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of PAP in scientific research. One direction is the development of PAP-based fluorescent probes for the detection of other metal ions, such as iron and mercury. Another direction is the synthesis of PAP analogues with improved anticancer properties and reduced toxicity. Additionally, the use of PAP as a ligand for the synthesis of metal complexes with novel properties and applications is an area of future research.
合成法
The synthesis of PAP involves the reaction of 4-methoxybenzaldehyde with 3-amino-4-pyridinecarboxylic acid in the presence of a catalyst. The resulting product is then reduced to obtain PAP. The yield of PAP can be increased by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学的研究の応用
PAP has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. PAP has also been found to have anticancer properties, as it inhibits the growth of cancer cells. Additionally, PAP has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
特性
CAS番号 |
14549-66-7 |
|---|---|
製品名 |
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)- |
分子式 |
C16H20N4O |
分子量 |
284.36 g/mol |
IUPAC名 |
4-[4-(4-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-14-4-2-13(3-5-14)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3 |
InChIキー |
YJFIEQCODBNRMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
その他のCAS番号 |
14549-66-7 |
同義語 |
4-[4-(4-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



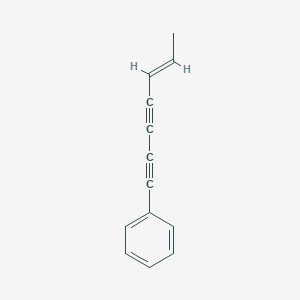
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
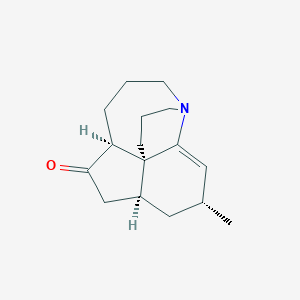
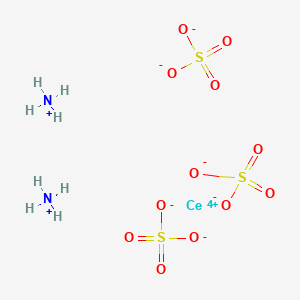
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
